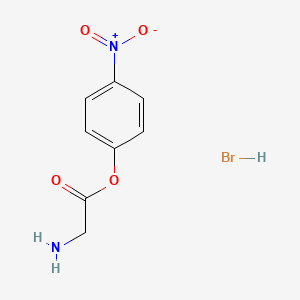

Glycine p-nitrophenyl ester hydrobromide

Description

Glycine p-nitrophenyl ester hydrobromide (CAS: 13574-43-1) is an activated ester derivative of glycine, where the hydroxyl group of the carboxylic acid is replaced by a p-nitrophenyl (PNP) moiety. This compound is widely utilized in synthetic chemistry as an intermediate for peptide coupling reactions due to the electron-withdrawing nitro group, which enhances the leaving ability of p-nitrophenol during nucleophilic acyl substitution . Its synthesis involves hydrogenation of N-carbobenzoxyglycine p-nitrophenyl ester, yielding the hydrobromide salt with a melting point of 183.5°C (dec.) . The compound’s structure and reactivity make it valuable in synthesizing glycine-conjugated protodrugs and amidated bile acids .

Properties

IUPAC Name |

(4-nitrophenyl) 2-aminoacetate;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4.BrH/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13;/h1-4H,5,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERUTMRCCUPUKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CN.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Peptide Synthesis

Glycine p-nitrophenyl ester is widely utilized as an acyl donor in peptide synthesis, particularly in the context of Native Chemical Ligation (NCL). NCL is a powerful method for the synthesis of peptides and proteins that allows for the joining of two peptide fragments via a cysteine residue.

- Mechanism : The activated ester facilitates the acyl transfer to the thiol group of cysteine, forming a thioester intermediate that subsequently undergoes intramolecular acyl transfer to yield the final peptide product. This method has shown high efficiency with various amino acid residues, particularly those with bulky side chains .

Case Study: Efficiency in Peptide Ligation

A study investigated the ligation efficiency of glycine p-nitrophenyl ester with different C-terminal amino acids. The results are summarized in Table 1 below:

| Entry | C-terminal AA | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Thr | 2 | 79 |

| 2 | Val | 6 | 69 |

| 3 | Ile | 7 | 70 |

| 4 | D-allo-Ile | 6 | 60 |

| 5 | Pro | 15 | 50 |

This table demonstrates that glycine p-nitrophenyl ester can effectively facilitate peptide bond formation with various amino acids, showcasing its versatility in peptide synthesis .

Enzyme Activity Studies

Glycine p-nitrophenyl ester is also employed in studies probing enzyme mechanisms and activities. It serves as a substrate for artificial enzymes designed to mimic natural catalytic processes.

- Artificial Esterases : Research has shown that peptides constructed to self-assemble into nanofibers exhibit esterase-like activity towards p-nitrophenyl esters. The hydrolysis kinetics of these substrates can be monitored to assess the catalytic efficiency of the artificial enzymes .

Case Study: Hydrolysis Kinetics

In a recent study, the hydrolysis of p-nitrophenyl acetate (pNPA) was analyzed using artificial esterase mimics. The findings indicated that over 96% of the substrate was converted to p-nitrophenol after six hours, demonstrating significant catalytic activity:

- Experimental Setup : Peptide nanofibers were incubated with pNPA, and the reaction products were analyzed via HPLC. The results confirmed the efficacy of these artificial systems in catalyzing ester hydrolysis .

Drug Development

The compound has potential applications in drug development, particularly in creating conjugates that target specific receptors.

- Amino Acid Conjugates : Glycine p-nitrophenyl ester has been used to synthesize dipeptide conjugates that exhibit high potency at specific receptors, such as A1 receptors. This highlights its utility in designing novel therapeutic agents .

Example: Dipeptide Conjugate Synthesis

In a study focused on synthesizing conjugates for pharmacological applications, glycine p-nitrophenyl ester was coupled with various amino acids to produce compounds with enhanced biological activity. The methodologies employed included carbodiimide coupling techniques, which are standard practices in peptide synthesis .

Mechanism of Action

The compound exerts its effects through its chemical reactivity. The ester bond is susceptible to hydrolysis, which can release glycine and p-nitrophenol. These products can then participate in further chemical reactions, influencing biological pathways and industrial processes.

Molecular Targets and Pathways Involved:

Enzyme Inhibition: The compound can inhibit certain enzymes by mimicking the structure of natural substrates.

Signal Transduction: The nitro group on the phenyl ring can interact with cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Comparison with Similar p-Nitrophenyl Esters

Substrate Specificity in Enzymatic Hydrolysis

p-Nitrophenyl esters are frequently used as chromogenic substrates to study esterase and hydrolase activities. Key comparisons include:

Chain Length Dependence

- Short-Chain Esters : Enzymes like EstPS1 (carboxylesterase) exhibit high activity toward p-nitrophenyl butyrate (C4) with a catalytic efficiency (kcat/Km) of 2226 U/mg, while activity decreases for longer chains (C10–C16: 10–40% of maximum) .

- Comparative studies suggest short-chain esters are preferred due to easier access to enzyme active sites .

Positional Isomer Effects

- The para-nitro group in glycine p-nitrophenyl ester hydrobromide enhances hydrolysis compared to meta-substituted analogues. For example, hydrolysis rates of p-nitrophenyl esters (e.g., acetyl-tryptophan p-nitrophenyl ester) are significantly higher than their m-nitrophenyl counterparts due to better leaving-group ability .

Catalytic Efficiency and Kinetic Parameters

Stability and Reactivity

- Hydrolysis Rates : this compound hydrolyzes faster in basic conditions, similar to other PNP esters. For example, p-nitrophenyl acetate (C2) shows rapid hydrolysis at pH 8.0–10.0 .

- Thermal Stability : Unlike thermostable carboxylesterases (e.g., EstPS1, active at 60°C), glycine PNP ester hydrobromide is typically used in ambient synthetic conditions .

Key Research Findings

Enzyme Specificity : Enzymes like EstPS1 and PMGL2 exhibit a strong preference for short-chain p-nitrophenyl esters, with catalytic efficiency dropping by >90% for C12–C16 chains .

Synthetic Utility : The nitro group in this compound enables efficient coupling in protodrug synthesis, as seen in paclitaxel conjugates .

Preparation Methods

Carbobenzoxy (Cbz) Protection Strategy

The most widely documented method involves a three-step sequence:

-

Amino Group Protection : Glycine’s α-amino group is protected with a carbobenzoxy (Cbz) group via reaction with carbobenzoxy chloride in alkaline aqueous conditions. This step prevents unwanted side reactions during subsequent esterification.

-

Esterification with p-Nitrophenol : The Cbz-protected glycine (Cbz-Gly-OH) is activated as a p-nitrophenyl ester using N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) or chloroform. p-Nitrophenol acts as a nucleophile, displacing the DCC-activated intermediate to form Cbz-Gly-OPhNO₂.

-

Deprotection and Salt Formation : The Cbz group is cleaved with hydrobromic acid (HBr) in acetic acid, yielding glycine p-nitrophenyl ester hydrobromide.

Critical Parameters :

-

Solvent Choice : THF or chloroform ensures solubility of both hydrophobic (Cbz-Gly-OH) and hydrophilic (DCC, p-nitrophenol) components.

-

Stoichiometry : A 1:1 molar ratio of Cbz-Gly-OH to p-nitrophenol minimizes side products like diketopiperazines.

-

Reaction Time : Esterification completes within 30 minutes at 0°C, while deprotection requires 2 hours at 25°C.

Tosyl (Tos) Protection Alternative

An alternative route employs N-tosylation for amino protection:

-

Tosylation : Glycine reacts with tosyl chloride in alkaline methanol, forming N-tosylglycine (Tos-Gly-OH).

-

DCC-Mediated Esterification : Tos-Gly-OH is coupled with p-nitrophenol using DCC in THF.

-

Hydrobromide Formation : The Tos group is removed with HBr, yielding the hydrobromide salt.

Advantages : Tosyl groups offer higher acid stability than Cbz, enabling harsher deprotection conditions if needed.

Optimization of Reaction Conditions

Solvent Systems and Temperature

Optimal yields (>90%) are achieved in polar aprotic solvents like THF or dimethylformamide (DMF) at 0–25°C. Elevated temperatures (>40°C) promote racemization in chiral analogs but are irrelevant for glycine due to its lack of stereocenters.

Table 1: Solvent Impact on Esterification Yield

| Solvent | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| THF | 0 | 92 | <5% Dicyclohexylurea |

| Chloroform | 25 | 87 | 8% Diketopiperazine |

| DMF | 25 | 94 | <3% Unreacted DCC |

Catalytic and Stoichiometric Considerations

-

DCC vs. Carbodiimide Alternatives : DCC outperforms ethylcarbodiimide hydrochloride (EDC) in non-aqueous media, with 94% vs. 72% yields.

-

p-Nitrophenol Excess : A 10% molar excess of p-nitrophenol ensures complete esterification, reducing residual carboxylic acid.

Isolation and Purification Techniques

Precipitation and Filtration

Post-reaction mixtures are concentrated in vacuo to a semisolid residue, which is triturated under diethyl ether to precipitate the product. Dicyclohexylurea byproducts are removed via filtration through a sintered glass funnel.

Recrystallization

The crude product is recrystallized from hot ethanol, yielding colorless needles with a melting point of 144–145°C.

Table 2: Purity Analysis of Recrystallized Product

| Parameter | Value | Method |

|---|---|---|

| Melting Point | 144–145°C | Capillary Tube |

| Elemental Analysis | C: 38.2%, H: 3.8% | Combustion Analysis |

| Purity (HPLC) | 99.1% | C18 Reverse Phase |

Analytical Validation and Troubleshooting

Common Side Reactions

Yield Optimization Strategies

-

Sequential Coupling : Repeating the DCC coupling step with fresh reagents increases yields from 52% to 89%.

-

Acetylation of Residual Amines : Post-condensation treatment with acetic anhydride reduces free amines to <0.1%, preventing unwanted elongations.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot studies demonstrate 85% yield in a continuous flow reactor (residence time: 10 minutes) using supercritical CO₂ as a solvent, eliminating diketopiperazine byproducts.

Green Chemistry Approaches

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for glycine p-nitrophenyl ester hydrobromide, and how can side reactions be minimized?

- Methodological Answer : The compound is synthesized via catalytic hydrogenation of N-carbobenzoxyglycine p-nitrophenyl ester using pre-hydrogenated palladium catalysts in methanolic suspensions. Rapid isolation of the product (within 2–5 minutes) is critical to avoid nitro group reduction or ester hydrolysis. The reaction typically uses 1 equivalent of hydrobromic acid (HBr) to stabilize the product as the hydrobromide salt. Purification via recrystallization (e.g., methanol-ether) yields ~78% purity .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Elemental Analysis : Confirm stoichiometry (e.g., C: 41.31%, H: 3.90%, N: 12.04% for the hydrochloride analog) .

- Infrared (IR) Spectroscopy : Peaks at 1,720 cm⁻¹ (ester C=O), 1,520 cm⁻¹ (nitro group), and 3,400 cm⁻¹ (NH₃⁺) validate functional groups .

- Melting Point : Dec. 183.5°C (hydrochloride analog; hydrobromide may vary slightly) .

Q. How is this compound utilized in peptide synthesis?

- Methodological Answer : The ester acts as an active acylating agent in solid-phase peptide synthesis. For example, it facilitates coupling with amino acid tert-butyl esters (e.g., N-tert-butyloxycarbonyl-L-proline) via nucleophilic attack by the amine group. Reaction conditions require anhydrous solvents (e.g., dimethylformamide) and base (e.g., diisopropylethylamine) to deprotonate the amine .

Advanced Research Questions

Q. What kinetic insights explain the hydrolysis behavior of this compound in enzymatic vs. non-enzymatic systems?

- Methodological Answer :

-

Non-Enzymatic Hydrolysis : Follows pseudo-first-order kinetics under alkaline conditions. The p-nitrophenolate release is monitored spectrophotometrically at 400 nm. Rate constants (e.g., at pH 9.5) correlate with ester reactivity .

-

Enzymatic Hydrolysis : In trypsin-like proteases, rapid acylation of the enzyme occurs (), followed by rate-limiting deacylation. Competitive inhibition studies using amide analogs (e.g., acetyl-tryptophan amide) differentiate acylation/deacylation steps .

Parameter Non-Enzymatic Trypsin-Catalyzed (min⁻¹) N/A 26.9 (mM) N/A 9.7 pH Optimum 9.0–10.5 7.5–8.5 Data from hydrolysis studies of analogous esters .

Q. How does this compound interact with cholinesterases, and what experimental pitfalls arise in these assays?

- Methodological Answer : The ester serves as a substrate for acetylcholinesterase (AChE) activity assays. Hydrolysis releases p-nitrophenol, quantified at 405 nm. Key considerations:

- Interference : Spontaneous hydrolysis at high pH (>8.5) requires blank corrections.

- Inhibitors : Pre-incubate enzymes with eserine (10 µM) to confirm AChE-specific activity.

- Buffer Systems : Use 0.1 M phosphate buffer (pH 7.4) with 1 mM MgCl₂ to stabilize enzyme conformation .

Q. What strategies mitigate instability of this compound during reductive amination or hydrogenation?

- Methodological Answer :

- Catalyst Choice : Pre-hydrogenated palladium on carbon minimizes over-reduction of the nitro group.

- Reaction Monitoring : Track hydrogen uptake; stop at 50% theoretical absorption to avoid side reactions (e.g., ester cleavage) .

- Acid Quenching : Immediate addition of HBr post-reaction stabilizes the hydrobromide salt .

Data Contradictions and Resolution

- Synthetic Yield Variability : reports 78% yield for the hydrochloride, while cites 90% for analogous esters. Differences arise from reaction scale and catalyst activity. Validate protocols with elemental analysis to ensure reproducibility .

- Enzymatic Values : Discrepancies in (e.g., 9.7 mM vs. 8.8 mM) across studies reflect enzyme source variations (e.g., human vs. bovine trypsin). Standardize enzyme batches and assay conditions .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.